
2-(Hydroxymethyl)-3-methylphenol
Overview
Description
Chemical Identity and Properties 2-(Hydroxymethyl)-3-methylphenol (CAS: 29922-52-9) is a phenolic derivative characterized by a hydroxymethyl (-CH2OH) group at the 2-position and a methyl (-CH3) group at the 3-position of the benzene ring (Fig. 1). It has a molecular weight of 138.17 g/mol and a purity of ≥95% . The compound is isolated from microbial strains, such as Streptomyces sp. FKI-6621, via fermentation and chromatographic techniques (e.g., Sephadex LH-20, silica gel) .
Biological Relevance
While its specific bioactivity remains understudied, structurally similar compounds exhibit antimicrobial properties. For instance, derivatives isolated from the FKI-6621 strain showed activity against 13 microorganisms, including Bacillus subtilis and Candida albicans, via agar diffusion assays .
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
3-Methyl-2-(hydroxymethyl)-4H-pyrone-4-one
- Source: Isolated from Rehmannia glutinosa (fresh地黄) .
- Structure : Features a hydroxymethyl group at C2 and a methyl group at C3 but embedded within a pyrone ring (Fig. 2).
Sulfonation Products of 2-Methylphenol
- Key Products : 4-Sulfonated and 6-sulfonated isomers dominate under different reaction conditions (Table 1) .
- Comparison: Unlike 2-(Hydroxymethyl)-3-methylphenol, sulfonation introduces a sulfonic acid group (-SO3H), increasing water solubility and acidity. The hydroxymethyl group in the target compound may sterically hinder electrophilic substitution at adjacent positions, a phenomenon observed in sulfonation reactions of 2-methylphenol .
Table 1: Sulfonation Products of 2-Methylphenol vs. This compound
Antimicrobial Activity
- This compound Derivatives: Exhibited broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
- 2-(2-(Hydroxymethyl)phenyl)ethanol Derivatives: Synthesized via sodium borohydride reduction of isocoumarins, these compounds showed selective activity against Escherichia coli and Salmonella typhi .
Key Difference: The ethanol side chain in the latter enhances membrane permeability in Gram-negative bacteria, whereas the phenolic -OH group in this compound may facilitate hydrogen bonding with microbial enzymes .
Analytical Techniques
- HPLC Analysis: Used to resolve sulfonation products of 2-methylphenol (LiChrosorb RP8 column, UV detection at 212 nm) .
- Spectroscopy : 1H/13C NMR and HMQC confirmed structures of hydroxymethyl-containing compounds, with chemical shifts for -CH2OH typically appearing at δ 4.5–5.0 ppm .
Functional Group Impact
- Hydroxymethyl Group : Enhances hydrophilicity and hydrogen-bonding capacity compared to methyl or sulfonic acid groups. This may explain its moderate antimicrobial activity despite lacking strong acidic properties .
- Positional Effects: Substitution at C2 (vs. C4 or C6 in sulfonated derivatives) reduces steric hindrance for interactions with biological targets, as seen in neuroprotective phenylpropanoids from Lysimachia christinae .
Properties
IUPAC Name |
2-(hydroxymethyl)-3-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-3-2-4-8(10)7(6)5-9/h2-4,9-10H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMOYKYFKJGWPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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